

# In-Depth Technical Guide: H-Tyr(3-I)-OH (3-Iodo-L-tyrosine)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: H-Tyr(3-I)-OH

Cat. No.: B556601

[Get Quote](#)

CAS Number: 70-78-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-L-tyrosine (**H-Tyr(3-I)-OH**), a critical molecule in biochemical research and a key intermediate in physiological processes. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its significant roles in biological signaling pathways.

## Core Data and Physicochemical Properties

3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the third position of the phenyl ring. This modification imparts unique properties that are leveraged in various scientific applications.

Property	Value	Reference(s)
CAS Number	70-78-0	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> INO <sub>3</sub>	[1][4]
Molecular Weight	307.09 g/mol	
IUPAC Name	(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid	
Synonyms	3-Iodo-L-tyrosine, Monoiodotyrosine, MIT	
Appearance	White to off-white crystalline solid	
Melting Point	210 °C (decomposes)	
Solubility	Soluble in dilute aqueous acid. Sparingly soluble in water.	
Storage Temperature	-20°C	
pKa	2.21±0.20 (Predicted)	
λ <sub>max</sub>	283 nm	

## Synthesis and Analytical Protocols

### Experimental Protocol: Synthesis of H-Tyr(3-I)-OH

The synthesis of 3-Iodo-L-tyrosine is a multi-step process that involves the protection of the amino group of L-tyrosine, followed by regioselective iodination and subsequent deprotection.

#### Step 1: N-protection of L-Tyrosine with Benzyloxycarbonyl (Cbz) Group

- Materials: L-tyrosine, 1 M Sodium Hydroxide, Benzyl Chloroformate (Cbz-Cl), Diethyl Ether, 6 M Hydrochloric Acid.
- Procedure:

- Dissolve L-tyrosine in 1 M sodium hydroxide at 0°C with vigorous stirring.
- Slowly add benzyl chloroformate dropwise, maintaining the pH between 9 and 10 by the concurrent addition of 2 M sodium hydroxide.
- After the addition is complete, continue stirring and allow the reaction to proceed.
- Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
- Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with 6 M hydrochloric acid to precipitate the N-Cbz-L-tyrosine product.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

#### Step 2: Iodination of N-Cbz-L-tyrosine

- Materials: N-Cbz-L-tyrosine, Aqueous Ammonia, Iodine, Potassium Iodide, 1 M Hydrochloric Acid.
- Procedure:
  - Dissolve the dried N-Cbz-L-tyrosine in aqueous ammonia.
  - Prepare a solution of iodine and potassium iodide in water.
  - Add the iodine solution dropwise to the N-Cbz-L-tyrosine solution with constant stirring.
  - Continue stirring at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, acidify the reaction mixture with 1 M hydrochloric acid to precipitate the 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  - Collect the product by filtration, wash, and dry.

#### Step 3: Deprotection of the N-Cbz Group

- Materials: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ).
- Procedure:
  - In a clean, dry round-bottom flask, dissolve 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in HFIP to a concentration of approximately 0.1-0.2 M.
  - Carefully add anhydrous aluminum chloride (1.5 to 2.0 equivalents) to the solution in portions while stirring.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Upon completion, quench the reaction and purify the resulting 3-Iodo-L-tyrosine by appropriate workup and crystallization or chromatography.

## Experimental Protocol: Quantitative Analysis by HPLC

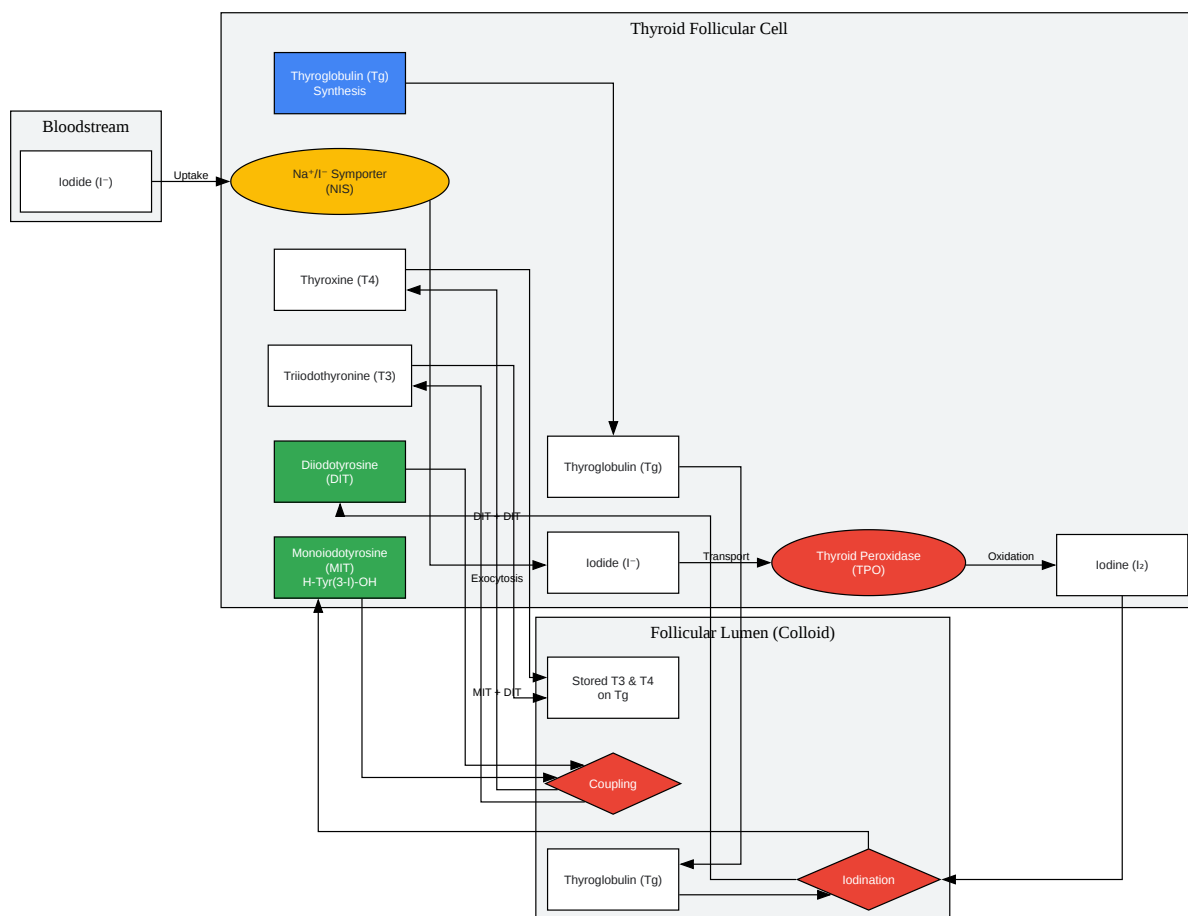
This protocol provides a general framework for the quantitative analysis of **H-Tyr(3-I)-OH** in biological matrices. Method validation is crucial for specific applications.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
- Gradient Program:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B
  - 25-30 min: 95% B
  - 30-35 min: 95% to 5% B

- 35-40 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 283 nm.
- Sample Preparation:
  - For biological samples, perform protein precipitation using a suitable agent (e.g., perchloric acid, acetonitrile).
  - Centrifuge to pellet the precipitated proteins.
  - Filter the supernatant through a 0.22 µm syringe filter before injection.
- Quantification: Construct a calibration curve using standards of known **H-Tyr(3-I)-OH** concentrations.

## Biological Signaling Pathways and Mechanisms Role in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine (Monoiodotyrosine, MIT) is a fundamental precursor in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This process occurs in the thyroid gland and is regulated by thyroid-stimulating hormone (TSH).

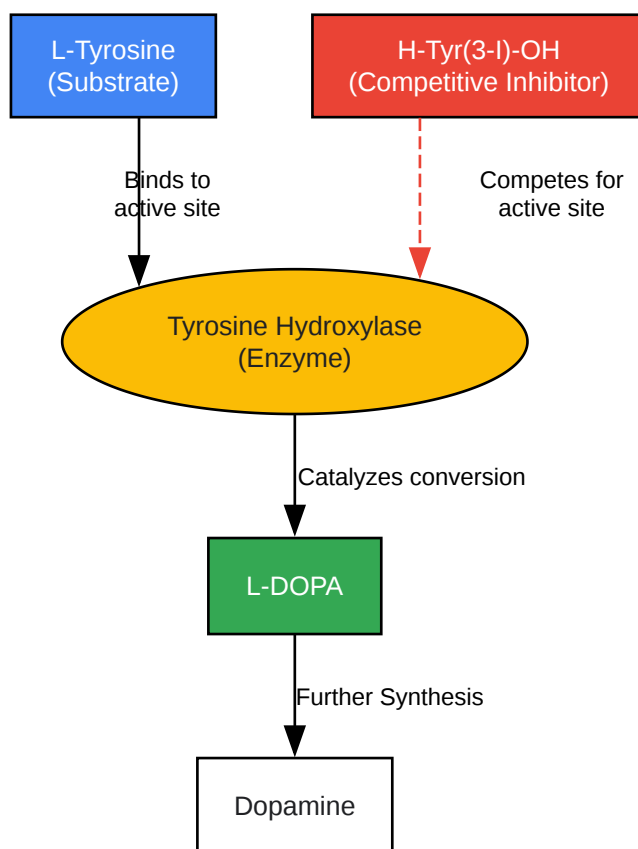


[Click to download full resolution via product page](#)

### Thyroid Hormone Synthesis Pathway

## Inhibition of Tyrosine Hydroxylase

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibitory action is a valuable tool in neuroscience research to study the effects of reduced catecholamine levels.

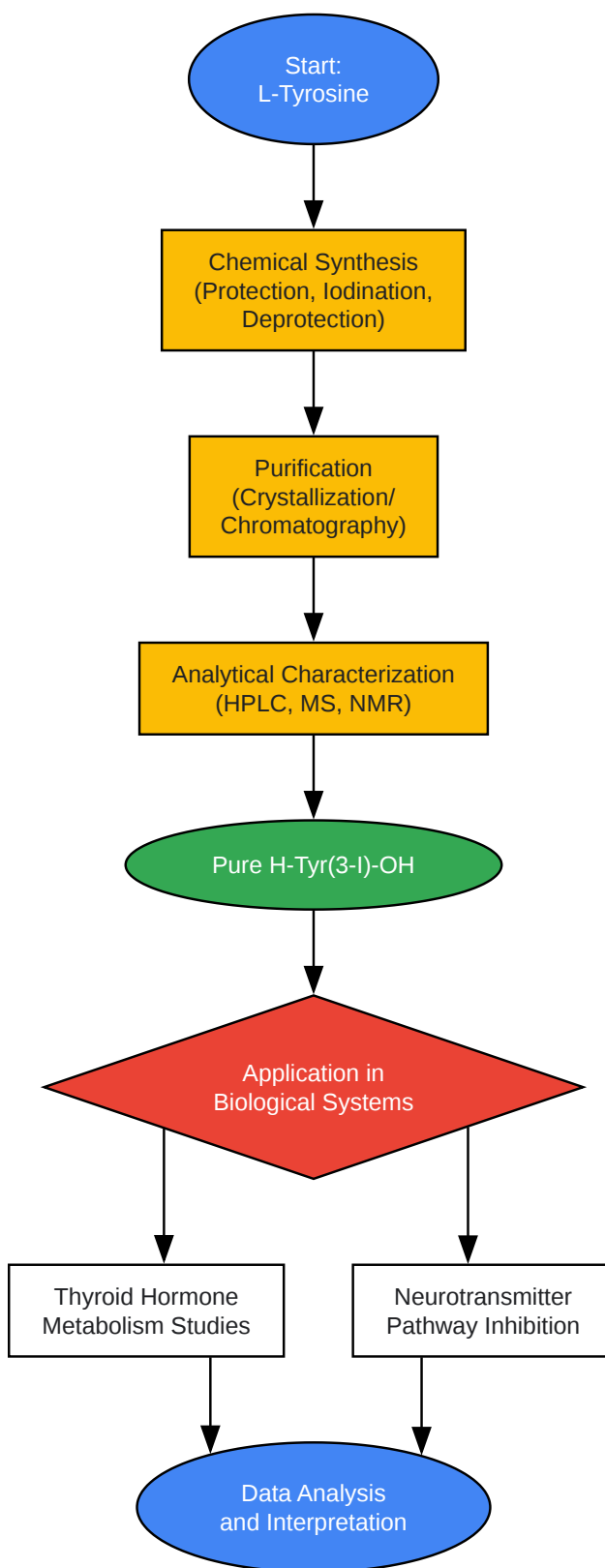


[Click to download full resolution via product page](#)

### Competitive Inhibition of Tyrosine Hydroxylase

## Experimental Workflow: General Application

The unique properties of 3-Iodo-L-tyrosine make it a versatile tool in various experimental workflows, from its synthesis to its application in studying biological systems.



[Click to download full resolution via product page](#)

### General Experimental Workflow



## Conclusion

3-Iodo-L-tyrosine (**H-Tyr(3-I)-OH**) is a molecule of significant interest to researchers in biochemistry, endocrinology, and neuroscience. Its role as a precursor in thyroid hormone synthesis and as an inhibitor of tyrosine hydroxylase provides a dual platform for investigating fundamental biological processes. The detailed protocols and pathway diagrams presented in this guide offer a robust resource for scientists and professionals engaged in drug development and related research fields.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Tyrosine hydroxylase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Iodo-L-Tyrosine | C<sub>9</sub>H<sub>10</sub>INO<sub>3</sub> | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: H-Tyr(3-I)-OH (3-Iodo-L-tyrosine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556601#h-tyr-3-i-oh-cas-number-70-78-0]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)